molecular formula C7H8N2O2 B044966 5-Acetyl-4-methylpyrimidin-2(1H)-one CAS No. 113246-41-6

5-Acetyl-4-methylpyrimidin-2(1H)-one

Cat. No. B044966
M. Wt: 152.15 g/mol
InChI Key: MNKYGEOXVDIMHG-UHFFFAOYSA-N
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Description

5-Acetyl-4-methylpyrimidin-2(1H)-one is a pharmaceutical intermediate and a heterocyclic compound . It is also classified as a pyrimidine compound and a ketone .


Synthesis Analysis

The synthesis of 5-Acetyl-4-methylpyrimidin-2(1H)-one has been reported in several studies . An alternative novel one-pot reaction methodology for the synthesis of this compound was described in a study .


Molecular Structure Analysis

The molecular structure of 5-Acetyl-4-methylpyrimidin-2(1H)-one is characterized by single-crystal X-ray diffraction . In the crystal, interactions between the phenyl and pyrimidine groups of neighboring molecules form molecular chains parallel to [010] .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Acetyl-4-methylpyrimidin-2(1H)-one include a molecular weight of 152.15100, a density of 1.28 g/cm3, a boiling point of 376.8ºC at 760 mmHg, and a flash point of 181.7ºC . The melting point and MSDS are not available .

Scientific Research Applications

Medicinal Chemistry

5-Acetyl-4-methylpyrimidin-2(1H)-one: serves as a key intermediate in the synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide , a compound that has been studied for its potential medicinal properties . The compound’s ability to form π–π interactions and hydrogen-bonding networks suggests it could be useful in designing drugs with specific target binding characteristics.

Materials Science

The molecular interactions and crystal structure of derivatives of 5-Acetyl-4-methylpyrimidin-2(1H)-one indicate potential applications in materials science . These compounds could be used to create new materials with specific optical or electronic properties due to their organized molecular chains and three-dimensional networks.

Biochemistry

In biochemistry, the compound’s ability to participate in hydrogen bonding and π–π interactions can be harnessed to study protein-ligand interactions . It could be used as a probe to understand the binding dynamics in complex biological systems.

properties

IUPAC Name

5-acetyl-6-methyl-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-4-6(5(2)10)3-8-7(11)9-4/h3H,1-2H3,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKYGEOXVDIMHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC(=O)N1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00462907
Record name 5-Acetyl-4-methylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyl-4-methylpyrimidin-2(1H)-one

CAS RN

113246-41-6
Record name 5-Acetyl-4-methylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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